1-Bromo-2-fluorobenzene
Overview
Description
1-Bromo-2-fluorobenzene is an aromatic compound with the molecular formula C6H4BrF and a molecular weight of 174.998 g/mol . It is also known by other names such as o-Bromofluorobenzene and 2-Fluorobromobenzene . This compound is characterized by the presence of both bromine and fluorine atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
1-Bromo-2-fluorobenzene is a halogenated aromatic compound that primarily targets organic compounds in chemical reactions . It is often used as a reactant in organic synthesis .
Mode of Action
The compound interacts with its targets through various chemical reactions. For instance, when reacted with furan in the presence of lithium amalgam (Li/Hg), it undergoes a series of transformations leading to a Diels–Alder adduct . This reaction involves the formation of benzyne, a highly reactive intermediate, which then reacts with furan .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the formation of benzyne and its subsequent reaction with furan . This pathway involves the conversion of the aryl bromide to a Grignard reagent, which then eliminates fluoride to give benzyne . The highly strained benzyne then reacts with furan through a Diels-Alder reaction .
Result of Action
The result of the action of this compound is the formation of new organic compounds. For example, in the presence of furan and lithium amalgam, it forms a Diels–Alder adduct . This compound has potential applications in the synthesis of various organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactants (like furan), catalysts (like lithium amalgam), and the reaction conditions (like temperature and solvent) can significantly affect the reaction outcome . Furthermore, safety precautions should be taken to avoid exposure to heat, sparks, open flames, or hot surfaces due to its flammability .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Bromo-2-fluorobenzene are not well-studied. It is known that halogenated aromatic compounds can interact with various enzymes and proteins. For instance, they can act as inhibitors or activators of certain enzymes, affecting their activity and altering biochemical reactions
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that halogenated aromatic compounds can influence cell function. They can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that halogenated aromatic compounds can exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that halogenated aromatic compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors
Preparation Methods
1-Bromo-2-fluorobenzene can be synthesized through several methods. One common synthetic route involves the Schiemann reaction , where o-bromoaniline is diazotized and then treated with hexafluorophosphoric acid to yield the desired product . The reaction conditions typically involve maintaining the temperature between -5°C to -10°C during the diazotization step and heating to 165-170°C during the decomposition of the diazonium salt .
In industrial settings, the production of this compound often involves similar diazotization and fluorination steps, but with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
1-Bromo-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Electrophilic aromatic substitution reactions: The compound can undergo reactions such as nitration, sulfonation, and halogenation, where the fluorine atom directs the incoming electrophile to the ortho and para positions relative to itself.
Cross-coupling reactions: It can participate in reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-fluorobenzene is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
1-Bromo-2-fluorobenzene can be compared with other halogenated benzenes such as:
- 1-Bromo-3-fluorobenzene
- 1-Bromo-4-fluorobenzene
- 1-Chloro-2-fluorobenzene
These compounds share similar reactivity patterns but differ in the position of the halogen atoms, which affects their chemical behavior and applications . The unique positioning of the bromine and fluorine atoms in this compound makes it particularly useful in certain synthetic applications where regioselectivity is crucial.
Properties
IUPAC Name |
1-bromo-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF/c7-5-3-1-2-4-6(5)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWBFGUBXWMIPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061459 | |
Record name | Benzene, 1-bromo-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061459 | |
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Molecular Weight |
175.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [CAMEO] Aromatic odor; [Alfa Aesar MSDS] | |
Record name | 1-Bromo-2-fluorobenzene | |
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CAS No. |
1072-85-1 | |
Record name | 1-Bromo-2-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-85-1 | |
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Record name | Benzene, 1-bromo-2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072851 | |
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Record name | 1-Bromo-2-fluorobenzene | |
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Record name | Benzene, 1-bromo-2-fluoro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzene, 1-bromo-2-fluoro- | |
Source | EPA DSSTox | |
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Record name | 1-bromo-2-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.745 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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